Ethyl 2-(4-ethylphenoxy)propanoate
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Overview
Description
Ethyl 2-(4-ethylphenoxy)propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-ethylphenoxy)propanoate can be synthesized through the esterification of 2-(4-ethylphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH
Reduction: LiAlH4 in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products:
Hydrolysis: 2-(4-ethylphenoxy)propanoic acid and ethanol
Reduction: 2-(4-ethylphenoxy)propanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(4-ethylphenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylphenoxy)propanoate involves its hydrolysis to produce 2-(4-ethylphenoxy)propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . This reaction is catalyzed by acids or bases, depending on the conditions used.
Comparison with Similar Compounds
Ethyl 2-(4-ethylphenoxy)propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in various industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness: Its ethylphenoxy moiety differentiates it from simpler esters and provides additional functionalization possibilities .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-(4-ethylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-4-11-6-8-12(9-7-11)16-10(3)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |
InChI Key |
GBGSGZTXKJSJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)OCC |
Origin of Product |
United States |
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